Product packaging for herpesvirus saimiri CD59-like protein(Cat. No.:CAS No. 147062-68-8)

herpesvirus saimiri CD59-like protein

Cat. No.: B1177564
CAS No.: 147062-68-8
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Description

Herpesvirus saimiri CD59-like protein is a virally encoded immunomodulatory product of the HVS-15 gene, homologous to human membrane glycoprotein CD59. This protein functions as a key viral immune evasion factor by inhibiting the formation of the membrane attack complex (MAC), thus protecting virus-infected cells from complement-mediated lysis . The protein contains a Ly-6/uPAR domain with ten conserved cysteine residues forming a characteristic disulfide bond framework, a structural hallmark of this protein family that is critical for its function . Researchers utilize this protein to study viral complement evasion mechanisms, particularly in the context of gammaherpesvirus infections and associated oncogenesis. Herpesvirus saimiri, a gammaherpesvirus, causes aggressive T-cell lymphomas and leukemias in non-native primate hosts, and the CD59-like protein works in concert with another viral encoded protein (CCPH, a complement control protein homolog) to provide comprehensive complement system inhibition across multiple activation pathways . This dual inhibition strategy makes it a valuable tool for dissecting complement regulation in virology and immunology research. The protein is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

147062-68-8

Molecular Formula

C9H13N3

Synonyms

herpesvirus saimiri CD59-like protein

Origin of Product

United States

Molecular Identification and Genetic Characterization of Herpesvirus Saimiri Cd59 Like Protein Hvscd59

Genomic Localization and Gene Designation (ORF15)

The gene encoding the Herpesvirus saimiri CD59-like protein is designated as Open Reading Frame 15 (ORF15) or HVS-15. nih.gov It is situated within the unique, low G+C content region of the HVS genome. scite.ai Specifically, the complete nucleotide sequence of the HVS genome has revealed 76 major open reading frames, with ORF15 being one of the genes that does not have a homolog in most other sequenced herpesviruses, highlighting its unique acquisition by HVS. scite.ai The gene consists of a 363-nucleotide open reading frame. nih.gov

The genomic architecture of HVS reveals that its genes are compactly organized, with few extensive non-coding regions. scite.ai This dense arrangement is typical of herpesviruses and underscores the efficient use of their genetic material. The location of ORF15 within the viral genome is significant as it resides among other genes that are crucial for the virus's interaction with the host and its pathogenic potential.

Nucleotide and Amino Acid Sequence Homology with Cellular CD59

The HVSCD59 protein is a prime example of molecular mimicry, where a virus adopts a host protein to its own advantage. This is evident from the significant sequence homology it shares with cellular CD59, a ubiquitously expressed human protein that protects host cells from complement-mediated damage.

Sequence Identity and Conservation with Human CD59

Direct comparison of the genetic blueprints of HVSCD59 and human CD59 reveals a notable degree of similarity. The nucleotide sequence of the HVS-15 open reading frame shares a 64% identity with the coding sequence of human CD59. nih.gov This similarity at the genetic level translates to the protein level, where the amino acid sequence of HVSCD59 exhibits a 48% identity with human CD59. nih.gov

To further illustrate the conservation, a detailed comparison of their amino acid sequences is presented below.

Feature Herpesvirus Saimiri CD59 (HVSCD59) Human CD59
Length (amino acids) 121128
Signal Peptide PresentPresent
Core Domain Shares significant homology with human CD59Contains a highly conserved core domain
C-terminus Hydrophobic, suitable for GPI anchor additionHydrophobic, with a signal for GPI anchor addition

Identification of Conserved Protein Motifs and Domains

The functional mimicry of HVSCD59 is underscored by the conservation of critical protein motifs and domains found in human CD59 and related proteins. Analysis of the HVSCD59 amino acid sequence reveals the presence of a Ly-6/uPAR (Lymphocyte antigen 6/Urokinase-type plasminogen activator receptor) domain. This domain is characteristic of a superfamily of proteins that are typically GPI-anchored to the cell surface and are involved in a variety of immunological processes.

Furthermore, HVSCD59 is classified within the "snake toxin-like" superfamily of proteins, which includes human CD59. This classification is based on the presence of a conserved three-finger protein fold, a structure stabilized by a specific arrangement of disulfide bonds. A key conserved feature between HVSCD59 and human CD59 is an identical cysteine skeleton. nih.gov This framework of cysteine residues is crucial for forming the correct disulfide bonds that create the protein's three-dimensional structure, which is essential for its function in inhibiting the formation of the membrane attack complex (MAC) of the complement system.

The conservation of these structural motifs strongly indicates that HVSCD59 adopts a three-dimensional fold that is very similar to that of human CD59, thereby enabling it to interact with and inhibit the same components of the host's complement cascade.

Transcriptional and Translational Regulation of HVSCD59 Expression

The expression of viral genes is a tightly controlled process, often occurring in a temporal cascade of immediate-early, early, and late gene expression. While specific regulatory details for ORF15 are not extensively documented, general principles of herpesvirus gene regulation provide a framework for understanding its expression.

The classification of HVS genes into temporal expression classes (immediate-early, early, and late) is a hallmark of their replication cycle. Immediate-early genes are the first to be transcribed and are typically regulatory proteins that initiate the expression of early genes. Early genes often encode proteins required for viral DNA replication. Late genes, which are expressed after the onset of viral DNA replication, usually encode structural components of the virion.

While the precise temporal class of ORF15 has not been definitively established in all contexts, the expression of some HVS genes has been shown to be dependent on viral DNA synthesis, a characteristic of late genes. The promoters of herpesvirus late genes are often structurally simple, typically containing a TATA box and an initiator element, but lacking the extensive upstream regulatory sequences found in immediate-early and early gene promoters.

Functional Mechanisms of Hvscd59 in Host Complement Evasion

Inhibition of Complement-Mediated Lysis

HVSCD59 plays a crucial role in the late stages of the complement cascade, specifically by inhibiting the formation of the Membrane Attack Complex (MAC), the terminal effector of the complement system that leads to cell lysis.

Role in Blocking Membrane Attack Complex (MAC) Formation

The primary function of HVSCD59 is to prevent the assembly of a functional MAC on the surface of infected cells. The MAC is formed by the sequential assembly of the terminal complement components C5b, C6, C7, C8, and multiple molecules of C9. This complex creates a pore in the cell membrane, leading to osmotic lysis and cell death. HVSCD59, a homolog of the human complement regulatory protein CD59, effectively halts this process at its final and critical step. By doing so, it protects the virus and infected host cells from destruction by the complement system, thereby facilitating viral persistence and replication.

Specific Interactions with Terminal Complement Components (e.g., C9)

The inhibitory action of HVSCD59 is achieved through direct interaction with the terminal components of the complement cascade. Drawing parallels from its human homolog, HVSCD59 is understood to bind to the C8 and C9 components within the assembling C5b-9 complex. This interaction is crucial for its function. By binding to C8, HVSCD59 is positioned to interfere with the subsequent binding and polymerization of C9, which is essential for forming the lytic pore of the MAC. The binding to C9 further obstructs the conformational changes required for its insertion into the cell membrane and subsequent polymerization. This multifaceted interference ensures a robust blockade of MAC formation.

Comparison with Other HVS Complement Regulatory Proteins

Herpesvirus saimiri is unique in its possession of two distinct complement regulatory proteins, HVSCD59 and CCPH, which target different stages of the complement cascade.

Distinct Functional Roles of HVSCD59 (ORF15) and Complement Control Protein Homolog (CCPH, ORF4)

The division of labor between HVSCD59 and CCPH provides the virus with a comprehensive defense against the complement system. CCPH acts at the early stages of the complement cascade by targeting the C3 convertases of both the classical and alternative pathways. By accelerating the decay of these convertases, CCPH prevents the amplification of the complement response and the opsonization of viral particles and infected cells with C3b. In contrast, HVSCD59 functions at the terminal stage, acting as a final line of defense to prevent the formation of the MAC, even if some C3 convertase activity persists.

Feature HVSCD59 (ORF15) Complement Control Protein Homolog (CCPH, ORF4)
Target Terminal Complement Components (C8, C9)C3 Convertases (Classical and Alternative Pathways)
Stage of Inhibition Late Stage (MAC Formation)Early Stage (Complement Amplification)
Primary Function Inhibition of cell lysisInhibition of opsonization and inflammation

Modulation of Host Complement Pathways

The table below summarizes the impact of HVS's complement regulatory proteins on the different complement pathways.

Complement Pathway CCPH (ORF4) Modulation HVSCD59 (ORF15) Modulation
Classical Pathway Direct inhibition of C3 convertaseBlocks terminal lytic activity
Alternative Pathway Direct inhibition of C3 convertaseBlocks terminal lytic activity
Lectin Pathway Inhibition of C3 convertase (downstream)Blocks terminal lytic activity

Impact on Alternative Pathway

The alternative pathway is a component of the innate immune system that is continuously active at a low level and can be rapidly amplified upon detection of pathogen surfaces. Activation of this pathway leads to the formation of a C3 convertase (C3bBb), which then generates more C3b, creating a potent amplification loop. This cascade culminates in the formation of the C5 convertase, which initiates the assembly of the MAC.

The Herpesvirus saimiri CD59-like protein does not directly interfere with the initial stages of the alternative pathway, such as the spontaneous hydrolysis of C3 or the formation of the C3bBb convertase. researchgate.net Instead, its impact is exerted at the terminal phase of the complement cascade. By inhibiting the formation of the MAC, HVSCD59 effectively neutralizes the lytic threat posed by the activation of the alternative pathway. nih.gov This allows the virus and infected cells to survive the potent and rapid response of this arm of the complement system.

Impact on Classical Pathway

The classical pathway is primarily activated by the binding of C1q, a component of the C1 complex, to antigen-antibody complexes on a pathogen's surface. This activation leads to the formation of the classical pathway C3 convertase (C4b2a), which cleaves C3 to C3b, initiating the downstream events of the complement cascade. researchgate.net

Similar to its role in the alternative pathway, HVSCD59's functional mechanism does not involve the direct inhibition of the early events of the classical pathway. It does not block antibody recognition or the activity of the C1 complex. Its strategic intervention occurs after the convergence of the pathways. By preventing the final assembly of the MAC, HVSCD59 ensures that the activation of the classical pathway does not result in the lytic destruction of the virus or infected host cells. researchgate.net

Impact on Lectin Pathway

The lectin pathway is initiated by the binding of mannan-binding lectin (MBL) or ficolins to carbohydrate patterns present on the surface of various pathogens. This binding activates MBL-associated serine proteases (MASPs), which then cleave C4 and C2 to form the C3 convertase C4b2a, identical to the one formed in the classical pathway. researchgate.net

The evasive action of HVSCD59 on the lectin pathway is consistent with its mechanism against the other two pathways. It does not interfere with the binding of MBL or ficolins to microbial surfaces. The impact of HVSCD59 is realized at the terminal stage of the complement cascade, where it effectively halts the formation of the MAC. researchgate.net This ensures that even when the lectin pathway recognizes the virus as a foreign entity, the ultimate lytic consequence is averted.

Table 1: Overview of HVSCD59's Impact on Complement Pathways

PathwayKey Initiating MoleculesC3 ConvertasePoint of HVSCD59 InterventionOutcome of HVSCD59 Action
Alternative Spontaneous C3 hydrolysisC3bBbFormation of Membrane Attack Complex (MAC)Inhibition of cell lysis
Classical C1q binding to antigen-antibody complexesC4b2aFormation of Membrane Attack Complex (MAC)Inhibition of cell lysis
Lectin Mannan-binding lectin (MBL) or ficolins binding to carbohydratesC4b2aFormation of Membrane Attack Complex (MAC)Inhibition of cell lysis

Structural Basis of Hvscd59 Function and Homology

Predicted Protein Conformation and Domain Architecture

The predicted structure of HVSCD59 closely mirrors that of its human counterpart, characterized by a specific protein fold, conserved terminal regions, and a defining cysteine framework. nih.gov The protein is encoded by a 363-nucleotide open reading frame, resulting in a 121-amino-acid protein. nih.gov The mature protein is significantly smaller, following post-translational modifications.

The core architecture of HVSCD59 is the Three-Fingered Protein Domain (TFPD), also known as the Ly-6/uPAR (LU) domain. This structural motif is characteristic of the Ly-6 superfamily of cysteine-rich cell-surface proteins and snake venom neurotoxins. The TFPD fold creates a compact, disulfide-stabilized β-structural core from which three loops, or "fingers," protrude. This results in a relatively flat, disk-shaped molecule. While the precise three-dimensional structure of HVSCD59 has not been experimentally solved, homology modeling based on the known structure of human CD59 reveals a similar conformation, featuring a central region of three β-sheets packed against an α-helix.

A defining characteristic of HVSCD59, shared with human CD59, is the conservation of key structural features, including the pattern of hydrophobic termini and a highly conserved cysteine skeleton. nih.gov The protein possesses a hydrophobic N-terminal signal peptide and a C-terminal hydrophobic sequence that signals for GPI-anchor addition.

Table 1: Predicted Disulfide Bonding Pattern in HVSCD59
Cysteine Residue 1Cysteine Residue 2Reference
Cys-22Cys-45 uniprot.org
Cys-25Cys-32 uniprot.org
Cys-38Cys-58 uniprot.org
Cys-64Cys-82 uniprot.org
Cys-83Cys-88 uniprot.org

Glycosylphosphatidylinositol (GPI) Anchor and Membrane Association

HVSCD59 is tethered to the host cell membrane via a C-terminal Glycosylphosphatidylinositol (GPI) anchor. nih.govuniprot.org This lipid anchor is a complex glycolipid that attaches the protein to the outer leaflet of the plasma membrane, a feature common to many cell surface proteins, including its human homolog. wikipedia.orgnih.gov

The process of attaching the GPI anchor to HVSCD59 occurs in the endoplasmic reticulum (ER) and involves several distinct stages. nih.gov

Preassembly of the GPI Precursor : A GPI precursor glycolipid is synthesized and assembled in the ER membrane.

Protein Synthesis and Translocation : The HVSCD59 protein is synthesized with an N-terminal signal peptide (residues 1-19) that directs it into the ER and a C-terminal hydrophobic signal peptide (residues 97-121). uniprot.org

Attachment of the GPI Anchor : In the ER lumen, the C-terminal signal peptide is cleaved, and the pre-assembled GPI anchor is covalently attached to the new C-terminus (Asparagine-96) via an amide bond. uniprot.orgnih.gov

Maturation and Transport : The GPI-anchored protein may undergo further modifications to its lipid or glycan components in the ER and Golgi apparatus before being transported to the cell surface. nih.gov

The GPI anchor is not merely a tether but is functionally critical for the protein's ability to inhibit the complement system. HVSCD59, like human CD59, functions at the late stage of the complement cascade to inhibit the formation of the Membrane Attack Complex (MAC), a pore-forming structure that leads to cell lysis. asm.org

The lipid anchor allows the protein significant lateral mobility within the plasma membrane and provides the flexibility needed for the ectodomain to orient itself correctly to interact with MAC components. nih.govresearchgate.net Studies on human CD59 have demonstrated that the phospholipid tail is essential for full protective activity; soluble, lipid-free forms of CD59 are approximately 200-fold less effective at inhibiting complement-mediated lysis than their membrane-anchored counterparts. nih.gov This indicates that anchoring in the membrane is crucial for concentrating the protein at the site of MAC assembly and for effective interaction with the nascent complex.

N-linked Glycosylation Sites and Functional Significance

Post-translational modifications, such as glycosylation, are common for viral envelope and surface proteins, often playing roles in protein folding, stability, and immune evasion. nih.govresearchgate.net The HVSCD59 protein has a predicted N-linked glycosylation site at Asparagine-24 (Asn-24), which is modified by the host cell's machinery. uniprot.org The equivalent site in human CD59 (Asn-18) is known to carry a heterogeneous, complex N-linked oligosaccharide chain. nih.gov

Table 2: Key Structural Features of HVSCD59 Protein
FeatureDescriptionResidue Position(s)Reference
Signal PeptideDirects protein to the ER; cleaved from mature protein.1-19 uniprot.org
N-linked GlycosylationSite for the attachment of a complex oligosaccharide chain.Asn-24 uniprot.org
Mature Protein ChainThe core functional ectodomain of the protein.20-96 uniprot.org
GPI-anchor LipidationSite of covalent attachment to the GPI anchor.Asn-96 uniprot.org
PropeptideC-terminal signal peptide; cleaved upon GPI anchor attachment.97-121 uniprot.org

Differential Glycosylation Compared to Human CD59

A primary distinction between HVSCD59 and human CD59 lies in their glycosylation patterns. Human CD59 is a glycoprotein (B1211001) that features both N-linked and O-linked glycans, in addition to its glycosylphosphatidylinositol (GPI) anchor which attaches it to the cell membrane. The single N-linked glycosylation site at asparagine-18 in human CD59 is notably absent in the HVSCD59 protein.

This differential glycosylation results in distinct molecular topographies for the viral and human proteins. The bulky, complex N-glycan present on human CD59 contributes significantly to its molecular size and surface characteristics, a feature that is absent in HVSCD59.

Influence of Glycosylation on Cross-Species Complement Resistance

The differences in glycosylation between HVSCD59 and human CD59 have a significant impact on their ability to inhibit the complement system across different species. The complement system is a critical component of innate immunity, and its terminal pathway leads to the formation of the Membrane Attack Complex (MAC), which creates pores in target cell membranes, leading to cell lysis. Both human and HVS CD59 function by binding to the C8 and C9 components of the assembling MAC, thereby preventing pore formation.

The species-selectivity of CD59's inhibitory function is a well-documented phenomenon. Human CD59 is most effective at inhibiting the human complement system and shows reduced activity against complement from other species. This "homologous restriction" is attributed to subtle differences in the amino acid sequences of CD59 and the C8 and C9 proteins among species.

The glycosylation pattern of CD59 plays a crucial role in modulating this species-specific interaction. The N-glycan of human CD59 is not directly involved in the binding to C8 and C9; in fact, studies have shown that unglycosylated human CD59 can still inhibit complement, with some evidence suggesting it may even have slightly enhanced activity. However, the presence of this large glycan structure can influence the orientation and accessibility of the protein's active site, thereby subtly modulating its interaction with complement components from different species.

For HVSCD59, the lack of an N-glycan may provide a more "streamlined" or accessible surface for interacting with the MAC components of various host species. This could be an evolutionary advantage for a virus that can infect different primate species. By dispensing with the potentially species-restrictive N-glycan, HVSCD59 may possess a broader range of activity against the complement systems of different hosts. While HVSCD59 still exhibits some degree of species preference, the absence of the N-linked glycan likely contributes to a different spectrum of cross-species complement resistance compared to its human homolog. The potential O-glycans on HVSCD59 could also play a role in fine-tuning its interaction with the complement proteins of its natural and susceptible hosts, though further research is needed to fully elucidate this.

Role of Hvscd59 in Herpesvirus Saimiri Biology and Pathogenesis

Contribution to Viral Immune Evasion in Natural and Experimental Hosts

The primary role of HVSCD59 is to protect virus-infected cells and potentially the virions themselves from destruction by the host's complement system, a crucial arm of the innate immune response. asm.orgnih.gov

Facilitation of Viral Persistence in Squirrel Monkeys

The remarkable ability of HVS to persist for the lifetime of its natural host, the squirrel monkey, without causing disease is a hallmark of its biology. asm.org The enhanced efficacy of HVSCD59 in neutralizing squirrel monkey complement compared to the host's own SMCD59 is considered highly relevant for this apathogenic persistence. asm.orgnih.gov By providing superior protection against the host's primary humoral immune defense, HVSCD59 allows lytically infected cells to survive longer, maximizing viral production and ensuring the infection is maintained. This robust immune evasion is crucial for the virus to remain within its host without being cleared.

Relationship to Viral Tropism and Host Range Determinants

Viral tropism, the ability of a virus to infect specific hosts or cell types, is determined by multiple factors. For enveloped viruses like HVS, the ability to overcome the host's complement system is a critical determinant of host range. The species-selectivity of complement inhibitors is a known factor in this phenomenon. nih.gov

The HVSCD59 protein displays a less species-restrictive pattern of complement inhibition than its human or squirrel monkey homologs. nih.gov As demonstrated in protection assays, HVSCD59 can effectively neutralize complement from multiple species (human, squirrel monkey, rat), whereas the host-derived CD59 proteins are more limited in their efficacy. nih.gov This broader protective capability suggests that HVSCD59 is a key factor in determining the host range of Herpesvirus saimiri. It equips the virus with a defense mechanism that is effective not only in its natural host but also in other primate species, such as the owl monkeys and marmosets in which HVS causes deadly lymphoma. This allows the virus to successfully establish infections across a wider range of hosts than would be possible if it relied solely on incorporating the more species-specific CD59 from its natural host.

Comparative and Evolutionary Virology of Cd59 Like Proteins

Viral Molecular Mimicry: HVSCD59 as a Paradigm

Molecular mimicry is a strategy where a pathogen produces proteins that are structurally and functionally similar to host proteins to evade immune detection. Herpesvirus saimiri (HVS), a T-lymphotropic gammaherpesvirus, has masterfully adopted this strategy by encoding a homolog of the host's own CD59, a key regulator of the complement system.

Acquisition and Adaptation of Host Genes

The genome of Herpesvirus saimiri contains an open reading frame, designated HVS-15 or 15, that encodes a protein with significant homology to the host cell surface glycoprotein (B1211001) CD59. nih.govasm.org This viral protein, HVSCD59, is a 121-amino-acid glycoprotein that demonstrates remarkable similarity to human CD59. nih.gov Initial sequence analyses revealed a 64% identity at the nucleotide level and a 48% identity at the amino acid level between HVS-15 and the human CD59 coding sequence. nih.gov Further studies have shown that HVSCD59 shares about 69% amino acid identity with the CD59 homolog from its natural host, the squirrel monkey (Saimiri sciureus). asm.org

The conservation of critical structural features, such as a similar pattern of hydrophobic termini and an identical cysteine skeleton, strongly suggests that the virus acquired the gene from a primate host during its evolution. nih.gov Like its cellular counterpart, HVSCD59 is attached to the cell surface via a glycosylphosphatidylinositol (GPI) anchor and functions to inhibit the formation of the membrane attack complex (MAC), the terminal step of the complement cascade. asm.org This direct acquisition and adaptation of a host gene provides HVS with an effective shield against complement-mediated lysis, a crucial defense for the virus during its lytic replication cycle. asm.org

Evolutionary Pressures Driving Complement Regulator Homologs

The host complement system is a formidable component of the innate immune system, capable of neutralizing enveloped viruses directly through lysis or by opsonizing them for phagocytosis. This exerts a powerful selective pressure on viruses to evolve countermeasures. nih.govnih.gov Large DNA viruses, such as herpesviruses and poxviruses, have frequently responded by capturing host genes that regulate the complement cascade, a strategy known as molecular mimicry. nih.gov

Herpesvirus saimiri is a unique case, as it encodes two distinct functional homologs of complement regulatory proteins, allowing it to target the cascade at multiple points. nih.govscite.ai In addition to the CD59 homolog (HVSCD59) that inhibits the terminal pathway, HVS also encodes a complement control protein homolog (CCPH), encoded by ORF4, which targets the earlier C3 convertase step. asm.org This dual strategy underscores the intense evolutionary pressure the complement system places on the virus and highlights the importance of this immune evasion mechanism for viral survival and propagation. The presence of HVSCD59 demonstrates a clear evolutionary advantage, providing the virus with a broad-spectrum defense against the complement systems of various primate species, in some cases even more effectively than the host's own CD59. asm.org

Comparison with CD59 Mimicry in Other Viral Families

The strategy of neutralizing the terminal complement pathway is not unique to Herpesvirus saimiri, but the specific mechanisms employed vary across different viral families. Comparing HVS's encoded homolog with the strategies of other viruses reveals both convergent and divergent evolutionary pathways in combating host immunity.

Analysis of CD59 Homologs in Other Herpesviruses (e.g., KSHV)

While HVS encodes a direct homolog of CD59, other related gammaherpesviruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV), utilize different tactics. KSHV does not encode a CD59 mimic. Instead, its open reading frame 4 (ORF4) produces the KSHV Complement Control Protein (KCP), which is structurally and functionally analogous to human complement regulators like C4b-binding protein (C4BP) and Factor H. nih.govnih.gov KCP effectively inhibits the C3 convertases of both the classical and alternative pathways, thus blocking the complement cascade at an early stage. nih.govjci.orgasm.org

Interestingly, KSHV employs a secondary strategy during its latent phase. It can downregulate the expression of the host's own complement regulatory proteins, including CD55 and CD59, on the surface of infected cells. nih.govnih.govmdpi.com This paradoxical move leads to controlled complement activation on the cell surface, which KSHV then exploits to promote cell survival and persistence through STAT3 signaling, preventing cell death. nih.govresearchgate.net This contrasts sharply with the HVS strategy of producing its own protective mimics to block the complement attack entirely during the lytic phase.

FeatureHerpesvirus saimiri (HVS)Kaposi's Sarcoma-Associated Herpesvirus (KSHV)
Primary Complement Evasion Encodes two mimics: HVSCD59 (inhibits MAC) and CCPH (inhibits C3 convertase). nih.govasm.orgEncodes one mimic: KCP (inhibits C3 convertase). nih.govjci.org
CD59 Homolog Yes (HVSCD59, encoded by ORF15). nih.govNo.
Manipulation of Host Regulators Not the primary mechanism.Downregulates host CD55 and CD59 during latency to promote survival. nih.govmdpi.com
Stage of Action Primarily during the lytic cycle to protect virions and infected cells. asm.orgKCP active during the lytic cycle; host regulator manipulation during latency. asm.orgmdpi.com

Host CD59 Incorporation by Other Enveloped Viruses (e.g., HIV, HCMV)

A different evolutionary solution to the problem of complement-mediated lysis is seen in other enveloped viruses, such as Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). Instead of encoding their own viral mimics of CD59, these viruses "borrow" the protein directly from the host cell membrane during the budding process.

These viruses acquire a lipid envelope from the host cell, and this process can include the passive or active incorporation of host membrane proteins. nih.gov Both HIV and HCMV have been shown to incorporate functionally active host-derived CD59 and CD55 into their viral envelopes. nih.govnih.govresearchgate.net This provides the newly formed virions with a ready-made shield against MAC-mediated destruction upon entering the bloodstream. This mechanism of acquiring host proteins is a form of "self-camouflage" and represents a highly efficient immune evasion strategy that does not require the virus to dedicate precious genomic space to encoding its own mimics.

Phylogenetic Analysis of HVSCD59 and Host CD59 Family Proteins

Phylogenetic studies based on amino acid sequence alignments confirm the host origin of HVSCD59. The viral protein clusters closely with its primate host counterparts, indicating a relatively recent evolutionary acquisition.

As detailed in the table below, HVSCD59 exhibits a high degree of sequence identity with the CD59 from its natural host, the squirrel monkey, and significant identity with human CD59. nih.govasm.org Notably, it is more closely related to primate CD59 than to the functionally related but structurally distinct murine Ly-6 antigens. nih.gov This relationship underscores the specific adaptation of the virus to its primate hosts. The functional observation that HVSCD59 can protect cells from complement lysis across different species, sometimes more effectively than the native CD59, suggests that following its acquisition, the viral protein has evolved under different selective pressures, favoring broader species activity to enhance viral fitness. asm.org

ProteinSource Organism/VirusAmino Acid Identity to HVSCD59Reference
HVSCD59 Herpesvirus saimiri100%N/A
Squirrel Monkey CD59 Saimiri sciureus (Natural Host)69% asm.org
Human CD59 Homo sapiens48% nih.gov

Evolutionary Divergence and Conservation Patterns

The discovery of the HVS CD59-like protein was a significant step in understanding viral immune evasion. Sequencing of the HVS genome identified an open reading frame, designated HVS-15, consisting of 363 nucleotides. nih.gov This gene encodes a 121-amino-acid protein that shows significant homology to human CD59. nih.gov This finding was part of a larger discovery that several HVS protein sequences are homologous to cellular proteins, including dihydrofolate reductase and cyclins, indicating a broader evolutionary strategy of gene capture from the host. nih.gov

Comparative sequence analysis reveals both striking conservation and notable divergence between the viral homolog and its human counterpart. The nucleotide sequence of the HVS-15 reading frame shares a 64% identity with the human CD59 gene, while the corresponding protein sequences have a 48% identity. nih.gov Despite this divergence at the amino acid level, crucial structural features are highly conserved. This includes a similar pattern of hydrophobic termini, essential for membrane anchoring, and an identical cysteine skeleton. nih.gov This conservation of the cysteine framework is critical, as it dictates the protein's three-dimensional structure, which is essential for its function.

While herpesviruses share a common ancestor and a core set of conserved genes, they also exhibit significant evolutionary divergence. nih.gov The adoption of a CD59-like gene appears to be a specific strategy employed by HVS, as HVS-15 showed no detectable homology to other viral sequences at the time of its discovery. nih.gov This contrasts with other gammaherpesviruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV), which also encodes complement inhibitors but through different mechanisms, highlighting divergent evolutionary paths even within the same viral subfamily. nih.gov The presence of both an RCA homolog and a CD59 homolog makes HVS particularly adept at subverting the complement system from multiple angles. asm.orgnih.gov

Table 1: Comparison of Herpesvirus saimiri HVS-15 and Human CD59 This interactive table provides a summary of the comparative features between the viral and human proteins based on sequence analysis.

FeatureHerpesvirus saimiri (HVS-15)Human CD59Reference
Gene Designation HVS-15 (ORF15)CD59 nih.gov
Protein Size 121 amino acidsNot specified in results nih.gov
Nucleotide Identity 64% identity to human CD59N/A nih.gov
Protein Identity 48% identity to human CD59N/A nih.gov
Conserved Features Identical cysteine skeleton, similar hydrophobic terminiCysteine skeleton, hydrophobic termini nih.gov

Identification of Functional Hotspots Through Comparative Analysis

Functional hotspots are specific regions within a protein, such as domains or key amino acid residues, that are critical for its biological activity. In the HVS CD59-like protein, these hotspots are responsible for its ability to inhibit the host's complement system. The primary function of CD59 is to block the final step of the complement cascade—the formation of the Membrane Attack Complex (MAC), a pore-forming structure that leads to cell lysis. nih.gov The HVS CD59-like protein, encoded by ORF15, specifically inhibits these late steps of complement activation. nih.gov

Through comparative analysis with human CD59 and other viral complement regulators, key functional characteristics can be inferred. The most critical conserved feature is the cysteine skeleton, which creates the stable scaffold necessary for interaction with complement components. nih.gov In human CD59, this structure allows it to bind to complement proteins C8 and C9, thereby preventing the polymerization of C9 required to form a functional MAC pore. nih.gov Given the high degree of structural conservation, the HVS homolog is presumed to utilize a similar mechanism.

While detailed mutagenesis studies specifically mapping the functional sites of the HVS CD59-like protein are less reported than for its counterpart, CCPH, the principles of analysis are the same. Studies on other viral proteins that hijack host RCAs show that the acquired proteins remain functional and confer protection against complement-mediated lysis. nih.govmdpi.com For instance, analysis of the HVS CCPH protein demonstrated that specific domains are essential for its function, a principle that undoubtedly applies to the CD59 homolog as well. nih.gov The conservation of function alongside sequence homology is a recurring theme in herpesvirus biology, although function will not always be identical in all settings. nih.gov Therefore, the regions of the HVS CD59-like protein that align with the C8 and C9 binding sites of human CD59 are considered functional hotspots, representing prime targets for its immune-evasive action.

Table 2: Functional Characteristics of Herpesvirus saimiri CD59-like Protein This interactive table outlines the known and inferred functional properties of the HVS CD59-like protein based on homology and comparative virology.

Functional AspectDescriptionReference
Target Pathway Late-stage complement activation nih.gov
Mechanism of Action Inhibition of Membrane Attack Complex (MAC) formation nih.gov
Presumed Molecular Target Complement components C8 and/or C9 nih.gov
Key Structural Feature Conserved cysteine skeleton maintaining the protein's functional fold nih.gov
Overall Function Protects the virus and infected cells from complement-mediated lysis nih.gov

Compound and Gene Nomenclature

NameTypeDescription
This compound Viral ProteinA protein encoded by HVS (gene HVS-15/ORF15) that is a homolog of human CD59.
CD59 Cellular ProteinA human glycoprotein that inhibits the formation of the complement Membrane Attack Complex.
HVS-15 / ORF15 Viral GeneThe open reading frame in the Herpesvirus saimiri genome that encodes the CD59-like protein.
CCPH Viral ProteinComplement Control Protein Homolog, the second complement regulator encoded by HVS (gene ORF4).
ORF4 Viral GeneThe open reading frame in the Herpesvirus saimiri genome that encodes the CCPH protein.
C8 Complement ProteinA component of the Membrane Attack Complex.
C9 Complement ProteinA component of the Membrane Attack Complex that polymerizes to form the lytic pore.
Dihydrofolate reductase Cellular EnzymeA metabolic enzyme for which HVS also encodes a homolog.
Cyclins Cellular ProteinProteins that regulate the cell cycle, for which HVS also encodes homologs.

Research Methodologies and Future Directions in Hvscd59 Studies

Molecular Biology Techniques

Molecular biology approaches are fundamental to dissecting the genetic basis of HVSCD59 function and its expression. These techniques allow for the production of the protein for in vitro studies, the identification of key functional regions, and the analysis of its role within the context of the whole virus.

Gene Cloning and Expression Systems (e.g., Baculovirus, Mammalian Cell Transfection)

To study the functional properties of the HVSCD59 protein, it is essential to produce it in controlled laboratory settings. This is achieved by cloning the gene encoding HVSCD59 (ORF 15) into expression vectors, which are then introduced into suitable host cells. nih.govasm.org Two primary expression systems have been instrumental in this research:

Baculovirus Expression System: This system utilizes baculoviruses to infect insect cells, which then produce the recombinant HVSCD59 protein. nih.govscite.ai The gene for HVSCD59 is inserted into a baculovirus transfer vector, which is then co-transfected with linear baculovirus DNA into insect cells (e.g., Spodoptera frugiperda Sf9 cells). Through homologous recombination, a recombinant baculovirus is generated that, upon infection of insect cell cultures, leads to high-level expression of the target protein. This system is advantageous for producing large quantities of protein for purification and biochemical characterization. nih.govnih.gov Studies have successfully used this method to express functionally active HVSCD59 on the surface of insect cells, demonstrating its complement inhibitory properties. nih.gov

Mammalian Cell Transfection: To study the function of HVSCD59 in a more biologically relevant context, its gene is cloned into mammalian expression vectors. These vectors are then introduced into mammalian cell lines (e.g., BALB/3T3 mouse fibroblasts or human cell lines) through a process called transfection. asm.orgnih.gov This results in either transient or stable expression of HVSCD59 on the cell surface. These engineered cells can then be used in a variety of assays to assess the protein's ability to protect mammalian cells from complement-mediated attack. asm.org This approach has been crucial in comparing the activity of HVSCD59 with its human and squirrel monkey homologs. asm.org

Expression SystemHost CellsKey Application in HVSCD59 Research
BaculovirusInsect cells (e.g., Sf9)High-level protein production for purification and initial functional characterization.
Mammalian Cell TransfectionMammalian cells (e.g., BALB/3T3, CHO)Studying protein function in a biologically relevant cellular environment and for comparative studies.

Site-Directed Mutagenesis for Functional Domain Mapping

Identifying the specific regions or amino acid residues of HVSCD59 that are critical for its function is accomplished through site-directed mutagenesis. While detailed mutagenesis studies specifically on HVSCD59 are not extensively published, the methodology for mapping functional domains of other Herpesvirus saimiri complement control proteins, such as the complement control protein homolog (CCPH), provides a clear blueprint for future HVSCD59 research. creative-biolabs.com

This technique involves the creation of specific, targeted changes to the DNA sequence of the HVSCD59 gene. This can include:

Deletion Mutagenesis: Creating a series of truncated versions of the protein to identify the minimal region required for its complement-inhibiting activity. For example, in the study of HVS CCPH, deletion mutants were created to pinpoint which of its short consensus repeat (SCR) domains were essential for its decay-accelerating and cofactor activities. creative-biolabs.com

Point Mutagenesis: Altering single amino acid residues to determine their individual contribution to the protein's function. This is particularly useful for identifying residues that form the binding interface with complement components.

Once these mutants are created, they are expressed in a suitable system (as described in 7.1.1), and their functional capacity is assessed using the in vitro assays detailed in section 7.2. A loss of function in a particular mutant indicates that the altered region is critical for the protein's activity.

Generation of Viral Mutants (e.g., using Bacterial Artificial Chromosomes)

To understand the role of HVSCD59 in the context of a viral infection, researchers generate mutant viruses that lack a functional HVSCD59 gene. A powerful tool for this is the use of Bacterial Artificial Chromosomes (BACs) . mdpi.comnih.gov The large genome of Herpesvirus saimiri can be cloned into a BAC, which can then be easily manipulated in E. coli. nih.govuiowa.edu

The process generally involves:

Cloning the viral genome into a BAC: This creates a stable platform for genetic manipulation.

Modifying the HVSCD59 gene: Using bacterial recombination techniques (e.g., RecA-mediated recombination), the HVSCD59 gene (ORF 15) can be deleted or replaced with a marker gene. nih.gov

Reconstituting the mutant virus: The modified viral BAC DNA is then transfected into permissive eukaryotic cells, where it can replicate and produce infectious mutant virions.

By comparing the replication and pathogenic properties of the wild-type virus with the HVSCD59-deficient mutant, researchers can directly assess the importance of this protein for the virus's ability to evade the host immune system and establish a successful infection. nih.gov Interestingly, studies using an HVS-BAC where the cloning of the BAC elements disrupted the HVSCD59-encoding ORF 15 showed that the virus could still replicate at levels similar to the wild-type virus in vitro, suggesting that HVSCD59 may be dispensable for viral function in cell culture but could play a more critical role in vivo. nih.gov

In Vitro Assays for Complement Inhibition and Cell Lysis

A variety of in vitro assays are employed to directly measure the ability of HVSCD59 to inhibit the complement system and protect cells from lysis.

Complement Activation Product Deposition Assays

To determine the specific point at which HVSCD59 inhibits the complement cascade, researchers use assays that measure the deposition of complement activation products on the cell surface. Since HVSCD59 is a homolog of human CD59, it is expected to act at the terminal stage of the complement pathway by inhibiting the formation of the Membrane Attack Complex (MAC).

A key assay in this context is the C3b deposition assay . While HVSCD59 is not expected to inhibit C3b deposition directly, demonstrating that C3b deposition occurs normally on HVSCD59-expressing cells while cell lysis is inhibited provides strong evidence that the protein acts at a later step. asm.org The methodology involves:

Incubating HVSCD59-expressing cells and control cells with complement-activated serum.

Using a fluorescently labeled antibody that specifically binds to C3b or its fragments (like C3d).

Analyzing the cells using flow cytometry to quantify the amount of C3b deposited on the cell surface.

Research has shown that the complement regulatory activity of HVSCD59 occurs after the deposition of C3b, which supports its role as an inhibitor of the terminal complement pathway. asm.org Future studies could employ similar deposition assays for terminal complement components (e.g., C5b-9) to directly visualize the inhibition of MAC formation by HVSCD59.

Structural Biology Approaches for Functional Insights

The three-dimensional structure of a protein is intrinsically linked to its function. For Herpesvirus saimiri CD59-like protein (HVSCD59), a comprehensive understanding of its structure is paramount to elucidating its precise mechanisms of action, particularly how it mimics its human counterpart, CD59, to inhibit the host's complement system. While a definitive experimentally determined structure of HVSCD59 is not yet available, several structural biology techniques are poised to provide these crucial insights.

X-ray Crystallography: This powerful technique can provide high-resolution atomic models of proteins. To apply this to HVSCD59, the protein must first be expressed in a recombinant system, such as the baculovirus expression system which has been used for its functional characterization, and then purified to a high degree. nih.gov The subsequent, and often challenging, step is to induce the purified protein to form well-ordered crystals. Once suitable crystals are obtained, they are exposed to X-rays, and the resulting diffraction patterns are used to calculate the electron density map and build an atomic model of the protein. A crystal structure of HVSCD59 would definitively reveal the precise arrangement of its amino acid residues, the intricate network of disulfide bonds that stabilize its structure, and the surface features responsible for its interaction with components of the complement cascade.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another key technique for determining the three-dimensional structure of proteins, particularly in solution, which can provide insights into a protein's dynamic properties. For NMR analysis, the protein needs to be isotopically labeled (e.g., with ¹⁵N and ¹³C) and must be soluble and stable at high concentrations. NMR can not only determine the static structure but also map the binding interfaces with other molecules, such as components of the membrane attack complex (MAC). This would be invaluable for understanding the dynamics of the HVSCD59-ligand interaction at an atomic level.

Structural Biology Technique Application to HVSCD59 Potential Insights
Homology Modeling Prediction of 3D structure based on human CD59.Initial structural model, identification of conserved functional residues.
X-ray Crystallography Determination of high-resolution atomic structure.Precise atomic coordinates, disulfide bond arrangement, surface electrostatic properties.
NMR Spectroscopy Determination of solution structure and dynamics.Protein dynamics, mapping of interaction surfaces with complement proteins.

Advanced Proteomics and Protein-Protein Interaction Studies

To fully comprehend the biological roles of HVSCD59, it is essential to identify its interaction partners within the host cell. Advanced proteomic techniques are powerful tools for mapping these protein-protein interactions (PPIs) on a large scale, providing a snapshot of the HVSCD59 interactome.

Modern mass spectrometry-based proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), are well-suited for this purpose. In an AP-MS experiment, HVSCD59 could be expressed with an affinity tag in a relevant cell line. The tagged protein and its binding partners are then purified and identified by mass spectrometry. BioID, a related technique, involves fusing HVSCD59 to a promiscuous biotin (B1667282) ligase. When expressed in cells, this fusion protein biotinylates nearby proteins, which can then be captured and identified.

These unbiased approaches have the potential to reveal a network of host proteins that associate with HVSCD59. Identifying these interactors is the first step in understanding the broader cellular pathways that may be modulated by this viral protein. While specific interactome data for HVSCD59 is not yet available, studies on other herpesviruses have successfully used these methods to map complex virus-host interaction networks. nih.gov

Future Research Avenues for Understanding HVSCD59 Functionality

While the primary function of HVSCD59 as a complement inhibitor is established, many aspects of its biology remain to be explored. Future research should focus on several key areas to build a more complete picture of its roles in viral pathogenesis.

Elucidating Precise Host Factor Interactions

A crucial next step is to move beyond the identification of the HVSCD59 interactome to the functional validation and characterization of these interactions. Once potential binding partners are identified through proteomic screens, techniques such as co-immunoprecipitation and pull-down assays can be used to confirm these interactions. Further functional studies will be needed to determine the biological significance of these associations. For instance, does HVSCD59 interact with cellular signaling molecules, and if so, how does this impact host cell function? Understanding these specific interactions will provide a more detailed mechanism of how HVSCD59 contributes to the viral lifecycle and immune evasion.

Investigating Regulatory Mechanisms of HVSCD59 Expression In Vivo

The expression of viral genes is a tightly regulated process. While the gene for HVSCD59 (HVS-15) has been identified within the Herpesvirus saimiri genome, the specific mechanisms that control its expression during the course of an infection are not well understood. psu.edu Future studies should investigate the transcriptional and post-transcriptional regulation of HVSCD59. This includes identifying the viral or host transcription factors that bind to the promoter region of the HVSCD59 gene to control its expression. Furthermore, it is important to determine the temporal expression pattern of HVSCD59 during the lytic and latent phases of the viral life cycle. It is also conceivable that post-translational modifications of HVSCD59 itself, such as glycosylation or phosphorylation, could regulate its activity, stability, or localization. plos.org

Q & A

Q. How was the herpesvirus saimiri CD59-like protein initially identified, and what structural features distinguish it from human CD59?

The CD59-like protein was identified through genomic sequencing of herpesvirus saimiri (HVS), which revealed a homologue of the human CD59 gene located in the unique low-G+C-content region of the viral genome. Structural analysis shows it shares conserved complement inhibitory domains with human CD59 but differs in regions critical for species-specific interactions, such as glycosylphosphatidylinositol (GPI) anchor motifs and surface-exposed loops. These differences may explain its adaptation to evade the host complement system .

Q. What is the genomic context of the CD59-like gene in herpesvirus saimiri, and what other viral genes are co-localized?

The CD59-like gene resides in a genomic region encoding multiple immune evasion proteins, including homologues of cyclins and G protein-coupled receptors. This region is collinear with conserved gene blocks in Epstein-Barr virus (EBV), suggesting evolutionary conservation of immune-modulatory strategies among gammaherpesviruses. Unique genes interspersed between these blocks likely determine host-specific pathogenesis .

Q. What is the proposed functional role of the CD59-like protein in herpesvirus saimiri infection?

The protein inhibits the formation of the membrane attack complex (MAC) by binding to complement component C9, thereby protecting virions and infected cells from complement-mediated lysis. This mechanism is analogous to human CD59 but tailored to evade the complement system of the virus’s natural host, the squirrel monkey (Saimiri sciureus) .

Advanced Research Questions

Q. What experimental approaches are used to characterize interactions between the this compound and host complement components?

Key methods include:

  • Immunoprecipitation (IP) : To isolate CD59-like protein complexes with complement factors (e.g., C9) in virion-rich samples .
  • Hemolysis assays : To quantify complement inhibition by measuring erythrocyte lysis in the presence of purified viral protein .
  • Cryo-EM/X-ray crystallography : For resolving structural details of CD59-like protein-C9 interactions, as demonstrated in cyclin-CDK complex studies .
  • Proteomic profiling : To identify virion-incorporated host proteins, as seen in herpes simplex virus studies .

Q. How does the this compound influence viral host range and species specificity?

The protein’s efficacy depends on species-specific complement components. For example, it effectively inhibits MAC formation in its natural host but may fail in heterologous species (e.g., humans) due to divergent C9 binding interfaces. This specificity limits cross-species transmission and informs models for studying zoonotic potential .

Q. What contradictions exist in the literature regarding the functional efficacy of the CD59-like protein, and how can these be resolved methodologically?

Discrepancies arise from variations in experimental models (e.g., using human vs. squirrel monkey serum) and assay conditions (e.g., NHS treatment duration). Standardizing complement sources (e.g., species-matched serum) and employing quantitative methods like surface plasmon resonance (SPR) to measure binding kinetics can reconcile these differences .

Q. How does the CD59-like protein’s expression timing during infection impact immune evasion strategies?

Kinetic studies using qRT-PCR and Western blotting reveal that the protein is expressed during the early lytic phase, coinciding with virion assembly. This timing ensures its incorporation into viral envelopes, providing immediate protection against complement attack upon release .

Q. What advanced techniques are used to study the evolutionary conservation of CD59-like proteins across herpesviruses?

Phylogenetic analysis of CD59 homologues in gammaherpesviruses (e.g., Kaposi’s sarcoma-associated herpesvirus) combined with functional complementation assays in knockout models can identify conserved residues critical for immune evasion. Structural alignment tools (e.g., PyMOL) further highlight adaptive mutations .

Methodological Considerations

  • For structural studies : Prioritize cryo-EM for dynamic interaction analysis or X-ray crystallography for high-resolution static structures .
  • For functional assays : Use species-matched serum in hemolysis assays to avoid artifactual results .
  • For genomic analysis : Leverage tools like BLAST and InterProScan to identify conserved domains and regulatory elements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.